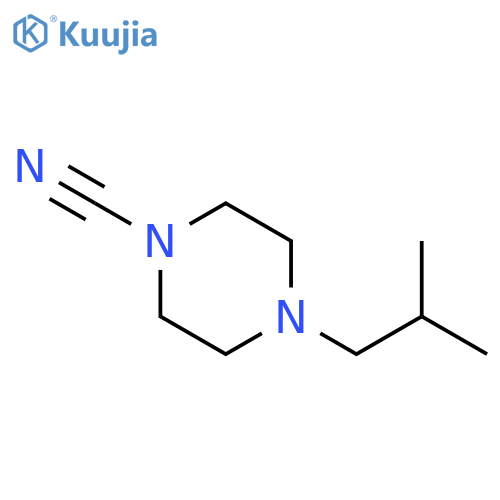Cas no 1567086-68-3 (4-(2-Methylpropyl)piperazine-1-carbonitrile)

1567086-68-3 structure
商品名:4-(2-Methylpropyl)piperazine-1-carbonitrile
4-(2-Methylpropyl)piperazine-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- EN300-1268727
- 1567086-68-3
- 4-(2-methylpropyl)piperazine-1-carbonitrile
- 1-Piperazinecarbonitrile, 4-(2-methylpropyl)-
- 4-(2-Methylpropyl)piperazine-1-carbonitrile
-
- インチ: 1S/C9H17N3/c1-9(2)7-11-3-5-12(8-10)6-4-11/h9H,3-7H2,1-2H3
- InChIKey: GNIFSOQIARLUAB-UHFFFAOYSA-N
- ほほえんだ: N1(CCN(C#N)CC1)CC(C)C
計算された属性
- せいみつぶんしりょう: 167.142247555g/mol
- どういたいしつりょう: 167.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 30.3Ų
じっけんとくせい
- 密度みつど: 1.00±0.1 g/cm3(Predicted)
- ふってん: 287.4±33.0 °C(Predicted)
- 酸性度係数(pKa): 7.57±0.10(Predicted)
4-(2-Methylpropyl)piperazine-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1268727-2500mg |
4-(2-methylpropyl)piperazine-1-carbonitrile |
1567086-68-3 | 2500mg |
$1230.0 | 2023-10-02 | ||
| Enamine | EN300-1268727-250mg |
4-(2-methylpropyl)piperazine-1-carbonitrile |
1567086-68-3 | 250mg |
$579.0 | 2023-10-02 | ||
| Enamine | EN300-1268727-500mg |
4-(2-methylpropyl)piperazine-1-carbonitrile |
1567086-68-3 | 500mg |
$603.0 | 2023-10-02 | ||
| Enamine | EN300-1268727-1.0g |
4-(2-methylpropyl)piperazine-1-carbonitrile |
1567086-68-3 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1268727-100mg |
4-(2-methylpropyl)piperazine-1-carbonitrile |
1567086-68-3 | 100mg |
$553.0 | 2023-10-02 | ||
| Enamine | EN300-1268727-50mg |
4-(2-methylpropyl)piperazine-1-carbonitrile |
1567086-68-3 | 50mg |
$528.0 | 2023-10-02 | ||
| Enamine | EN300-1268727-1000mg |
4-(2-methylpropyl)piperazine-1-carbonitrile |
1567086-68-3 | 1000mg |
$628.0 | 2023-10-02 | ||
| Enamine | EN300-1268727-5000mg |
4-(2-methylpropyl)piperazine-1-carbonitrile |
1567086-68-3 | 5000mg |
$1821.0 | 2023-10-02 | ||
| Enamine | EN300-1268727-10000mg |
4-(2-methylpropyl)piperazine-1-carbonitrile |
1567086-68-3 | 10000mg |
$2701.0 | 2023-10-02 |
4-(2-Methylpropyl)piperazine-1-carbonitrile 関連文献
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
1567086-68-3 (4-(2-Methylpropyl)piperazine-1-carbonitrile) 関連製品
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 307-59-5(perfluorododecane)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
